![molecular formula C4H4N2O2 B090782 5-Hydroxypyrimidin-4(3H)-one CAS No. 15837-41-9](/img/structure/B90782.png)
5-Hydroxypyrimidin-4(3H)-one
Overview
Description
5-Hydroxypyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with nitrogen atoms at positions 1 and 3 in the ring structure. The hydroxy group at position 5 of the pyrimidine ring contributes to the compound's reactivity and potential biological activity.
Synthesis Analysis
The synthesis of derivatives of this compound has been achieved through various methods. A three-component condensation method has been used to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, indicating the versatility of this compound derivatives in chemical synthesis . Additionally, a catalyst-free multicomponent synthesis approach has been employed to create 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, highlighting the potential for green chemistry applications . Other methods include the use of microwave irradiation and grindstone technology for the synthesis of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques. Nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses have been utilized to characterize the synthesized compounds . The crystal structure of related compounds has also been determined by X-ray single-crystal diffraction, providing insight into the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
This compound derivatives participate in a variety of chemical reactions. They have been used as starting materials or intermediates in the synthesis of compounds with potential biological activities. For instance, the reaction of alloxan with indole and furanes has led to the formation of 5-indol-3-yl-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione, demonstrating the reactivity of the hydroxypyrimidine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The acid-base properties of some derivatives have been investigated, revealing that 5-hydroxypyrimidines exist in the hydroxy form and are protonated at the nitrogen atom . The presence of substituents can significantly affect the basicities and acidities of these compounds. Additionally, the stereochemistry of the formation of related compounds from cytosines and hydroxylamines has been studied, showing trans addition across the 5,6-double bond of cytosines .
Scientific Research Applications
Anti-inflammatory Applications : A derivative, sodium 5-butyl-1,2-diphenyl-6-oxo-1,6-dihydropyrimidine-4-olate, synthesized from 5-butyl-6-hydroxy-2,3-diphenylpyrimidin-4(3H)-one, has shown potential for anti-inflammatory drug development due to its low toxicity and pronounced anti-inflammatory activity (Kuvaeva et al., 2022).
Structural Analysis : Studies on 2-amino-5,6-dimethylpyrimidin-4-one have explored its keto-enol tautomerization and hydrogen bonding, which are key for understanding the properties of 4-hydroxypyrimidine derivatives (Hall et al., 2016).
Energetic Studies : Research on the enthalpy of formation and the energetic aspects of tautomerism in 4(3H)-pyrimidinone offers insights into the aromaticity and hydrogen bond rules of such compounds, contributing to a deeper understanding of their chemical behavior (Galvão et al., 2014).
Fluorescence Studies : Investigations into the fluorescence spectra of 5-fluorouracil derivatives, including 5-fluoro-2-hydroxypyrimidine-4(3H)-one, have been conducted to understand their spectral properties and interactions, which are crucial for developing luminescent materials or sensors (Ostakhov et al., 2019).
Acid-Base Properties : Studies on the acid-base properties of 5-hydroxypyrimidine derivatives have contributed to the understanding of their chemical characteristics and potential applications in various fields (Gashev et al., 1983).
Corrosion Inhibition : 2,4-Diamino-6-hydroxypyrimidine has been examined as a corrosion inhibitor for mild steel, showcasing the potential of hydroxypyrimidine derivatives in industrial applications (Yıldız, 2018).
Antimicrobial Activity : Multifunctional hydroxypyrimidine derivatives have been synthesized and evaluated for antimicrobial activity, highlighting their potential in the development of new antimicrobial agents (Gupta et al., 2014).
Synthesis Methods : Studies have also focused on developing mild and general methods for synthesizing 2-substituted-5-hydroxypyrimidines, which are important for facilitating research and application in various fields (Medina et al., 2006).
Mechanism of Action
Target of Action
Related compounds such as triazole-pyrimidine hybrids have been shown to interact with proteins like atf4 and nf-kb .
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
properties
IUPAC Name |
5-hydroxy-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-5-2-6-4(3)8/h1-2,7H,(H,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCOLWAKIPNTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329157 | |
Record name | 5-Hydroxypyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15837-41-9 | |
Record name | 5-Hydroxypyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 5-Hydroxypyrimidin-4(3H)-one influence its ability to inhibit influenza endonuclease?
A1: The research suggests that the position of the phenyl substituent on the pyrimidinone ring significantly impacts the inhibitory activity of this compound derivatives. [] The study found that the 5-aza analogue, specifically 5-hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one, displayed notable endonuclease inhibition. This activity is likely linked to the compound's ability to chelate metal ions within the enzyme's active site, a characteristic shared with other active inhibitors in this class. [] Further research exploring various phenyl substitutions on the this compound scaffold is needed to fully elucidate the structure-activity relationship.
Q2: Are there any crystallographic studies showing how this compound interacts with influenza endonuclease?
A2: While the provided abstracts do not mention specific crystallographic data for this compound itself, one study reports a crystal structure of influenza 2009 H1N1 endonuclease bound to a closely related compound, 2-(4-(1H-tetrazol-5-yl)phenyl)-5-hydroxypyrimidin-4(3H)-one. [] This structural information could offer valuable insights into the binding mode and interactions of this compound derivatives with the enzyme's active site. Examining the similarities and differences in binding between these related compounds could guide the design of more potent and selective influenza endonuclease inhibitors.
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